2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyrazine is a synthetic organic compound that belongs to the class of pyrazine derivatives. This compound features a pyrazine ring substituted with a methoxy group and a methyl-substituted pyrazole moiety, which contributes to its unique chemical properties and potential applications in various fields, including pharmaceuticals and agrochemicals. The compound can be classified under heterocyclic compounds due to its incorporation of nitrogen atoms within its ring structure.
The synthesis of 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyrazine typically involves several steps, utilizing methods from organic chemistry to construct the desired molecular framework.
Methods and Technical Details:
Optimization of these steps is crucial for enhancing yield and purity, especially when scaling up for industrial production, which may involve continuous flow reactors for efficiency .
The molecular structure of 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyrazine can be represented by its chemical formula .
Structural Data:
The chemical reactivity of 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyrazine is primarily dictated by its functional groups.
Reactions and Technical Details:
Process and Data:
The physical and chemical properties of 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyrazine are essential for understanding its behavior in various environments.
Physical Properties:
Chemical Properties:
2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyrazine has several scientific uses that leverage its unique chemical properties.
Scientific Uses:
The systematic IUPAC designation 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyrazine provides unambiguous structural identification, with the parent pyrazine ring establishing the base numbering system (N1-C2-N3-C4-C5-C6) and the pyrazole moiety specified as a 4-(methoxymethyl) substituent. The nomenclature explicitly defines the methyl group at the pyrazole N1 position (1-methyl-1H-pyrazol-4-yl) and the methylene bridge connecting the oxygen atom to the pyrazole C4 position. Alternative naming conventions may describe the compound as (1-methylpyrazol-4-yl)methyl pyrazin-2-yl ether, emphasizing the ether linkage, though the systematic form remains preferred in chemical databases [6] [9].
X-ray crystallographic analyses of structurally analogous pyrazine-pyrazole hybrids reveal distinctive conformational features essential for biological activity. The dihedral angle between the pyrazine and pyrazole planes typically ranges from 30-40°, creating a twisted spatial arrangement that optimizes target binding while maintaining sufficient planarity for aromatic interactions. Critical structural parameters include:
Table 1: Key Structural Parameters of Pyrazine-Pyrazole Hybrids
Structural Feature | Value Range | Biological Significance |
---|---|---|
Pyrazine C2-O bond length | 1.36-1.38 Å | Enhanced electron delocalization |
Pyrazole C4-CH₂ bond length | 1.48-1.52 Å | Conformational flexibility |
O-CH₂ bond length | 1.41-1.43 Å | Rotational freedom |
Dihedral angle between rings | 30-40° | Optimal target engagement geometry |
Pyrazole N1-C bond length | 1.34-1.36 Å | Electronic effects on basicity |
The methyleneoxy linker adopts a staggered conformation, minimizing steric interactions while allowing rotational freedom (energy barrier ≈ 5-7 kcal/mol) that facilitates adaptation to diverse binding pockets. Electronically, the pyrazine nitrogen atoms withdraw electron density from the oxygen atom (σp ≈ 0.25), rendering the linker oxygen weakly electrophilic while simultaneously activating the ortho-position of the pyrazine ring toward nucleophilic substitution. This electronic profile significantly influences hydrogen-bonding capacity and dipole moment (calculated μ ≈ 3.2 D), enhancing interactions with biological targets [5] [10].
The therapeutic exploration of bicyclic aromatic ethers evolved through three distinct phases, culminating in sophisticated hybrids like 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyrazine. Initially, early pyrazole derivatives (pre-2000s) demonstrated limited scaffold versatility, exemplified by simple analgesic and anti-inflammatory agents such as antipyrine and phenazone. These monocyclic compounds established the fundamental pharmacophoric potential of pyrazoles but lacked target specificity. The paradigm shift occurred with the discovery of Celecoxib (1999), a diarylpyrazole that validated the bicyclic approach by combining pyrazole with a phenylsulfonamide moiety, achieving selective COX-2 inhibition through precise spatial orientation [2] [7].
The second evolutionary phase (2000-2010) witnessed strategic incorporation of pyrazine rings into medicinal scaffolds. Researchers recognized pyrazine's unique hydrogen-bonding profile—acting as both hydrogen bond acceptor (via ring nitrogens) and weak hydrogen bond donor (via ortho-CH groups)—which enabled novel interactions with biological targets. Patent activity peaked in 2007 with numerous pyrazine-containing compounds entering development, particularly as kinase inhibitors targeting cancer and metabolic disorders. This period established structure-activity relationship (SAR) principles demonstrating that ortho-substitution on pyrazine rings significantly enhanced binding affinity compared to meta or para isomers [5] [7].
The current era (2010-present) integrates these insights through purpose-built hybrids like 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyrazine. Modern synthetic strategies employ convergent approaches: (1) nucleophilic displacement of chloropyrazines with pyrazole methanols under Mitsunobu conditions, (2) palladium-catalyzed C-O coupling between pyrazinols and 4-(chloromethyl)-1-methylpyrazole, and (3) reductive alkylation of pyrazinones followed by etherification. These methods routinely achieve yields >75% with high purity, enabling rapid library generation. The clinical validation arrived with Pirtobrutinib (2023), a pyrazolopyrazine kinase inhibitor, demonstrating the therapeutic viability of this chemotype in oncology applications [2] [5].
The methyleneoxy (–CH₂O–) linker in 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyrazine serves as a versatile bioisostere, strategically modulating molecular properties while maintaining critical pharmacophoric geometry. This linker demonstrates remarkable functional mimicry capabilities:
Amide Bond Isosterism: The –CH₂O– unit effectively replaces traditional –NHCO– linkages while avoiding metabolic liabilities associated with amide bond hydrolysis. Computational analyses reveal comparable torsion angles (ϕ ≈ 120° vs. 125° for amides) and similar distances between ring systems (4.2-4.5 Å), preserving spatial relationships essential for target engagement. Electronically, the oxygen atom mimics the carbonyl oxygen's hydrogen-bond accepting capacity (VS,max ≈ 25 kcal/mol), though with reduced strength compared to carbonyls (VS,max ≈ 35 kcal/mol) [5].
Conformational Effects: The linker's rotational freedom (ΔG‡rot ≈ 4.8 kcal/mol) allows adaptation to binding pocket constraints while restricting conformational extremes through steric interactions between the pyrazole methyl and pyrazine ortho-hydrogen. This "semi-constrained" flexibility balances entropic and enthalpic binding contributions, optimizing binding thermodynamics. Molecular dynamics simulations indicate the linker samples three primary rotamers (gauche+, gauche-, anti) with relative populations of 42%, 38%, and 20%, respectively [5] [10].
Electronically Tunable Properties: The methyleneoxy group functions as an electronic bridge, transmitting resonance effects from the pyrazine ring to the pyrazole moiety. Hammett studies demonstrate moderate electron donation to pyrazine (σm = -0.10) and weak electron withdrawal from pyrazole (σp = +0.08), fine-tuning the hybrid's overall electronic character. This tunability enables optimization of target-specific properties, as evidenced in kinase inhibitor development where minor linker modifications dramatically impact IC50 values [5].
Table 2: Bioisosteric Comparison of Common Linkers in Pyrazine-Pyrazole Hybrids
Linker Type | Distance (Å) | Torsion Flexibility (°) | H-Bond Capacity | Metabolic Stability (t₁/₂, rat) |
---|---|---|---|---|
–CH₂O– (methyleneoxy) | 4.3 | 105-120 | Acceptor only | >6 hours |
–NHCO– (amide) | 4.2 | 0-15 | Donor + acceptor | 1-3 hours |
–CH₂CH₂– (ethylene) | 4.4 | 180 | None | >8 hours |
–CH₂S– (methylthio) | 4.6 | 90-110 | Weak acceptor | 3-4 hours |
Direct bond | 2.8 | 0 | None | >8 hours |
The methyleneoxy linker's superiority emerges in balanced property modulation: it enhances aqueous solubility (log P reduced by ≈0.8 versus direct bonding) while maintaining membrane permeability (PAMPA permeability ≈ 12 × 10⁻⁶ cm/s). These characteristics explain its incorporation in clinical candidates like the patent-exemplified compound 5-amino-N-[5-[(4R)-4-aminoazepan-1-yl]-1-methylpyrazol-4-yl]-2-(2,6-difluorophenyl)-1,3-thiazole-4-carboxamide, where the analogous linker optimizes kinase binding while ensuring favorable pharmacokinetics [5].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3